molecular formula C14H10O5 B1615625 2-Phenoxyterephthalic acid CAS No. 25539-20-2

2-Phenoxyterephthalic acid

Cat. No. B1615625
CAS RN: 25539-20-2
M. Wt: 258.23 g/mol
InChI Key: VQIKAPKIEUECEL-UHFFFAOYSA-N
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Description

2-Phenoxyterephthalic acid is a chemical compound with the molecular formula C14H10O5 . Its average mass is approximately 258.23 Da . This compound belongs to the class of phthalic acid derivatives and contains both aromatic and carboxylic acid functional groups.

Scientific Research Applications

Photocatalysis and Light Absorption

2-Phenoxyterephthalic acid has shown significance in photocatalysis. For instance, its derivatives have been studied in the context of titanium(IV) carboxyphenolate coordination polymers. These polymers exhibit strong visible light absorption due to ligand-to-metal charge transfer arising from Ti-phenolate bonds. This property suggests potential applications in photocatalytic processes, such as hydrogen evolution (Assi et al., 2016).

Synthesis of Functional Materials

Research has explored the synthesis and applications of polyhydroxyl terephthalic acids in functional materials. Utilizing this compound as a starting material can lead to the production of valuable substances with applications in various fields, including materials science (Jian, 2010).

Polymer Science

This compound has been used in synthesizing different types of polyesters. For example, its role in the synthesis of aromatic polyesters has been demonstrated, highlighting its utility in developing new materials with specific properties, such as thermal stability or unique structural features (Kricheldorf et al., 1988). Additionally, its derivatives have been employed in creating polyaramides, contributing to advancements in the field of polymer chemistry (Kricheldorf et al., 1992).

Environmental Applications

Research has also indicated the role of phenoxyterephthalic acid and its derivatives in environmental applications. For instance, studies on microbial degradation of phthalates, including compounds related to this compound, have provided insights into effective methods for eliminating these compounds from the environment (Boll et al., 2020).

Liquid Crystal Behavior

The compound has been studied for its liquid-crystal behavior, particularly in the synthesis of laterally substituted stiff-chain polymers containing 2-phenylbenzoxazole units. This research contributes to the understanding of the phase behavior of such polymers, which is crucial for designing materials with specific optical properties (Centore et al., 1994).

properties

IUPAC Name

2-phenoxyterephthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O5/c15-13(16)9-6-7-11(14(17)18)12(8-9)19-10-4-2-1-3-5-10/h1-8H,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQIKAPKIEUECEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=CC(=C2)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20344453
Record name 2-Phenoxyterephthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

25539-20-2
Record name 2-Phenoxyterephthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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